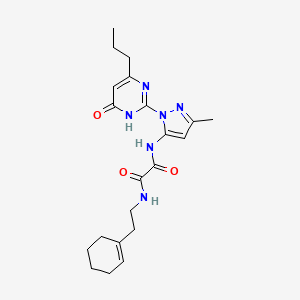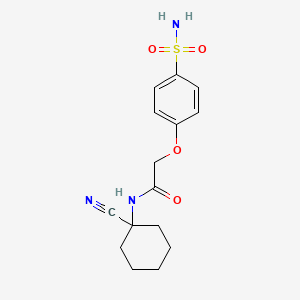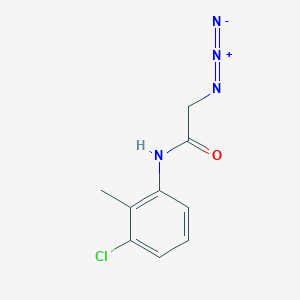![molecular formula C20H11N3O5S B2436030 1-(3-Nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 620154-68-9](/img/structure/B2436030.png)
1-(3-Nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as NTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NTP is a complex heterocyclic molecule that possesses various biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound and its analogs, such as 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, can be synthesized through specific reactions involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis route offers a variety of derivatives for potential applications (Vydzhak & Panchishyn, 2010).
Utility in Multicomponent Synthesis
- The compound plays a role in the efficient and practical synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, using a multicomponent process. This method is compatible with a wide range of substituents, enabling the practical synthesis of these compounds under mild conditions (Vydzhak et al., 2021).
Cytotoxic Activity Research
- Various derivatives, including thiazole derivatives, have been synthesized and evaluated for their cytotoxic activity, contributing to the exploration of new therapeutic compounds (Azab, Aly, & Gobouri, 2017).
Advanced Materials and Polymer Science
In the field of materials science, derivatives of this compound are used in the synthesis of new soluble conducting polymers, which are applicable in electrochromic devices. These polymers exhibit significant properties like high molecular weight and suitability for specific electronic applications (Variş et al., 2006).
Additionally, alcohol-soluble n-type conjugated polyelectrolytes derived from these compounds have been synthesized for use as electron transport layers in inverted polymer solar cells, improving power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).
Other derivatives have been explored for their two-photon absorbing properties, useful in photophysics and stimulated emission applications, highlighting their potential in advanced optical technologies (Zadeh et al., 2015).
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5S/c24-17-13-6-1-2-7-14(13)28-18-15(17)16(11-4-3-5-12(10-11)23(26)27)22(19(18)25)20-21-8-9-29-20/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXSRDVAMYXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)
![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)



